4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCCRLCKMYZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the reaction of a suitable thiol with an alkene under acidic conditions.
Synthesis of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Attachment of the benzenesulfonamide group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form interactions with proteins and enzymes, potentially inhibiting their activity . The piperidine and tetrahydrothiopyran rings can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidine
- 2-(4-bromophenoxy)tetrahydropyran
- Tetrahydro-4H-thiopyran-4-one
Uniqueness
4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of the bromine atom, sulfonamide group, and the two heterocyclic rings makes it a versatile compound for various applications .
Biological Activity
The compound 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a bromine atom, a piperidine ring, and a sulfonamide group, which are known to influence its biological activity.
Pharmacological Properties
Recent studies have highlighted the pharmacological properties of this compound, particularly its interactions with biological targets. The key findings include:
- Binding Affinity : The compound exhibits moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its pharmacokinetics and therapeutic efficacy. The binding constant for the HSA-complex was found to be significant, indicating effective interaction through hydrophobic interactions and hydrogen bonding .
- Toxicity Profile : While the compound shows no mutagenicity, potential hepatotoxicity has been noted. It interacts with cytochrome P450 enzymes, which could influence drug metabolism .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways. For instance, it has been suggested to modulate insulin signaling pathways by affecting gene expression related to insulin resistance .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Binding to HSA | Moderate to strong binding constant observed |
| Hepatotoxicity | Potential hepatotoxic effects noted |
| Enzyme Interaction | Interacts with cytochrome P450 enzymes |
| Insulin Signaling | Modulates expression of genes involved in insulin signaling |
Case Study: Insulin Sensitivity Modulation
In a study assessing the effects of various sulfonamide derivatives on glucose metabolism, it was found that This compound significantly improved glucose uptake in hepatocytes. This effect was attributed to enhanced expression of insulin receptor substrates and PI3K/Akt signaling pathways .
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide?
Methodological Answer: The synthesis efficiency hinges on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic displacement during sulfonamide coupling .
- Base Choice : Triethylamine or DBU facilitates deprotonation of intermediates, improving reaction rates .
- Temperature Control : Maintaining 60–80°C avoids side reactions (e.g., Br- displacement) while ensuring complete piperidine-thian conjugation .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed via HPLC .
Advanced Structural Analysis
Q. Q2. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives with piperidine-thian moieties?
Methodological Answer: Key steps include:
- Multi-Scan Corrections : Address absorption artifacts in X-ray diffraction data using software like CrysAlis PRO .
- Torsional Angle Validation : Compare experimental values (e.g., C–S–N–C dihedral angles) with DFT-optimized geometries to identify conformational discrepancies .
- Packing Analysis : Evaluate intermolecular interactions (e.g., Br···π contacts) to explain deviations in unit cell parameters (e.g., α = 74.4°, β = 69.1°, γ = 62.6° in triclinic systems) .
Biological Activity Profiling
Q. Q3. What methodological approaches are recommended for elucidating the biological targets of sulfonamide derivatives with piperidine-thian moieties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., carbonic anhydrase IX), prioritizing hydrophobic interactions with the thian ring .
- Enzyme Assays : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method, correlating activity with substituent electronegativity .
- Cell-Based Studies : Assess cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays, noting dose-dependent apoptosis induction (EC50 ~10–50 μM) .
Data Contradiction Analysis
Q. Q4. How should researchers address conflicting reactivity data in sulfonamide derivatives under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Tests : Conduct accelerated degradation studies (25–40°C, pH 2–12) with LC-MS monitoring to identify hydrolysis products (e.g., sulfonic acid formation at pH >10) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to compare degradation rates (kobs), revealing thian ring stabilization effects at pH 7–8 .
- Counterion Screening : Replace bromide with triflate to assess steric vs. electronic influences on hydrolysis pathways .
Advanced Conformational Studies
Q. Q5. What computational and experimental strategies validate the bioactive conformation of piperidine-thian sulfonamides?
Methodological Answer:
- NMR NOE Analysis : Detect spatial proximity between thian H4 and piperidine Hα protons, confirming chair-to-boat transitions in solution .
- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers (e.g., axial vs. equatorial sulfonamide orientation) .
- Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters, resolving ambiguities in piperidine puckering (e.g., Cγ-Cδ-Cε-Cζ torsion angles) .
Structure-Activity Relationship (SAR) Design
Q. Q6. How can SAR studies guide the design of analogs with enhanced potency against neurological targets?
Methodological Answer:
- Substituent Scanning : Replace Br with electron-withdrawing groups (e.g., CF3) to modulate logP and blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute thian with tetrahydrofuran to reduce metabolic liability while retaining receptor fit (ΔΔGbinding <1 kcal/mol) .
- Pharmacophore Mapping : Align key features (e.g., sulfonamide S=O, piperidine N) with muscarinic receptor pharmacophores using Schrödinger’s Phase .
Analytical Method Validation
Q. Q7. Which analytical techniques are most robust for purity assessment and structural confirmation of this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN over 20 min), achieving baseline separation of impurities (RS >2.0) .
- HRMS-ESI : Confirm molecular ion [M+H]+ at m/z 472.0534 (calc. 472.0538) with <3 ppm error .
- FT-IR Spectroscopy : Validate sulfonamide S=O stretches at 1325–1300 cm⁻¹ and 1160–1140 cm⁻¹ .
Mechanistic Elucidation Challenges
Q. Q8. What experimental designs resolve ambiguities in the mechanism of action for sulfonamide-based enzyme inhibitors?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Site-Directed Mutagenesis : Modify active-site residues (e.g., His64 in carbonic anhydrase) to assess sulfonamide binding dependencies .
- Kinetic Isotope Effects (KIE) : Compare kcat/KM for protiated vs. deuterated substrates to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
